Methyl 1-((tert-butoxycarbonyl)amino)cyclopent-3-enecarboxylate

Description

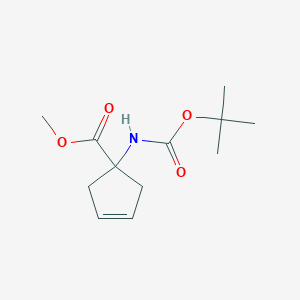

Methyl 1-((tert-butoxycarbonyl)amino)cyclopent-3-enecarboxylate is a bicyclic ester derivative featuring a cyclopentene ring substituted with a tert-butoxycarbonyl (Boc)-protected amino group and a methyl ester moiety. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research for constructing complex molecules. Its structure combines steric protection (via the Boc group) with reactivity from the unsaturated cyclopentene ring, enabling selective functionalization .

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-3-ene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-12(9(14)16-4)7-5-6-8-12/h5-6H,7-8H2,1-4H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXXOXQIRVGVCOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC=CC1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-((tert-butoxycarbonyl)amino)cyclopent-3-enecarboxylate typically involves the reaction of cyclopent-3-enecarboxylic acid with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with methylamine to form the final product. The reaction conditions generally include:

- Temperature: 0-25°C

- Solvent: Dichloromethane or tetrahydrofuran

- Reaction time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-((tert-butoxycarbonyl)amino)cyclopent-3-enecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Reagents such as hydrochloric acid or trifluoroacetic acid to remove the Boc group, followed by nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions include:

- Oxo derivatives from oxidation

- Amines or alcohols from reduction

- Substituted derivatives from nucleophilic substitution

Scientific Research Applications

Organic Synthesis

One of the primary applications of methyl 1-((tert-butoxycarbonyl)amino)cyclopent-3-enecarboxylate is in organic synthesis, particularly as an intermediate in the preparation of various nitrogen-containing compounds. Its structure allows for selective reactions that are crucial in building complex molecules.

Synthesis of Amino Acids

This compound can be utilized in the synthesis of amino acids, which are fundamental building blocks in biochemistry. The tert-butoxycarbonyl (Boc) protecting group facilitates the selective introduction of functional groups without affecting other reactive sites on the molecule.

Peptide Synthesis

In peptide synthesis, this compound serves as a protected amino acid derivative. The Boc group can be easily removed under mild acidic conditions, allowing for the formation of peptide bonds without side reactions.

Medicinal Chemistry

This compound has potential applications in drug discovery and development.

Anticancer Agents

Recent studies have explored derivatives of this compound as potential anticancer agents. The unique cyclopentene structure may contribute to biological activity against various cancer cell lines, making it a candidate for further pharmacological evaluation.

Case Study: Cytotoxicity Assays

A study assessed the cytotoxic effects of derivatives derived from this compound on human cancer cell lines. Results indicated that certain modifications to the cyclopentene ring enhanced cytotoxicity, highlighting its potential as a lead compound in anticancer drug development.

Material Science

In addition to its applications in organic and medicinal chemistry, this compound may also find uses in material science, particularly in the development of polymers and coatings.

Polymerization Reactions

The reactive nature of the cyclopentene moiety allows it to participate in polymerization reactions, leading to novel polymeric materials with specific properties tailored for applications such as drug delivery systems or biodegradable plastics.

Summary of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Organic Synthesis | Intermediate for amino acids and peptides | Facilitates selective reactions |

| Medicinal Chemistry | Potential anticancer agents | Requires further pharmacological studies |

| Material Science | Development of polymers and coatings | Exploits unique cyclopentene reactivity |

Mechanism of Action

The mechanism of action of Methyl 1-((tert-butoxycarbonyl)amino)cyclopent-3-enecarboxylate involves the cleavage of the Boc protecting group under acidic conditions, revealing the free amine. This free amine can then participate in various biochemical reactions, such as forming peptide bonds or interacting with enzymes. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Characteristics:

- Synthesis: Prepared via Boc protection of the amino group followed by esterification. For example, Reference Example 113 (EP 4 374 877 A2) details its synthesis from methyl 1-amino cyclopentanecarboxylate using Boc-anhydride under basic conditions .

- Spectroscopic Data :

Comparison with Structurally Similar Compounds

Methyl 1-((tert-Butoxycarbonyl)(methyl)amino)cyclobutanecarboxylate

Structural Differences :

- Ring Size : Cyclobutane (4-membered) vs. cyclopentene (5-membered, unsaturated).

- Substituents : Additional methyl group on the nitrogen in the cyclobutane derivative.

Functional Implications :

Table 1: Comparative NMR Data

Ethyl 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylate

Structural Differences :

- Ester Group : Ethyl ester vs. methyl ester.

Functional Implications :

Table 2: Ester Group Comparison

| Property | Methyl Ester | Ethyl Ester |

|---|---|---|

| Hydrolysis Rate | Faster | Slower |

| Boiling Point | Lower | Higher |

Methyl 1-(Methylamino)cyclobutanecarboxylate 4-Toluenesulfonate

Structural Differences :

- Protection Group: Lacks Boc protection; instead, the amino group is methylated and paired with a toluenesulfonate counterion.

Biological Activity

Methyl 1-((tert-butoxycarbonyl)amino)cyclopent-3-enecarboxylate is a compound of interest in medicinal chemistry and organic synthesis. Its structure and biological activity have been the subject of various studies, highlighting its potential applications in pharmaceuticals and biochemistry.

- Molecular Formula : C12H21NO4

- Molecular Weight : 243.3 g/mol

- CAS Number : 489446-72-2

- Purity : ≥97% .

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, such as proteins and enzymes. The tert-butoxycarbonyl (Boc) group serves as a protective moiety that can be selectively removed under mild conditions, allowing for the release of the active amino group, which can then participate in various biochemical reactions.

Biological Activity

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens is limited.

- Enzyme Inhibition : The compound has been evaluated for its potential to inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

- Cellular Uptake : Studies on similar compounds indicate that they can be effectively taken up by cells, suggesting potential for use in drug delivery systems.

Study 1: Enzyme Inhibition

In a study examining the enzyme inhibition properties of related compounds, it was found that this compound inhibited the activity of certain proteases. This inhibition was quantified using standard enzyme assays, demonstrating a dose-dependent response with an IC50 value in the micromolar range.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated moderate activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Data Table: Biological Activities

Q & A

Q. Q1. What are the recommended methods for synthesizing Methyl 1-((tert-butoxycarbonyl)amino)cyclopent-3-enecarboxylate, and what experimental design considerations are critical for yield optimization?

A1. Synthesis typically involves cycloaddition reactions or functional group transformations. For example, analogous cyclopentene carboxylates have been synthesized via [4+2] cycloaddition of dienes with activated esters (e.g., allyl methacrylate) under controlled temperature (0–25°C) and inert atmosphere (N₂/Ar) to prevent side reactions . Yield optimization requires precise stoichiometric ratios (1:1.2 molar ratio of diene to ester), slow addition of reagents to mitigate exothermic side reactions, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Monitoring reaction progress by TLC (Rf ~0.3–0.5) and LC-MS ensures intermediate stability .

Q. Q2. How can researchers characterize the stability of this compound under varying storage conditions, given limited physicochemical data?

A2. Stability studies should employ accelerated degradation protocols:

- Thermal stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks; analyze via HPLC (C18 column, 0.1% TFA in H₂O/ACN) to track decomposition products .

- Hydrolytic stability : Expose to buffered solutions (pH 2, 7, 12) at 25°C; monitor by ¹H NMR (D2O or d6-DMSO) for ester hydrolysis or Boc-group cleavage .

- Light sensitivity : Use UV-Vis spectroscopy (200–400 nm) to detect photodegradation. Store in amber vials under N₂ at –20°C to minimize degradation .

Advanced Research Questions

Q. Q3. What advanced analytical techniques resolve contradictions in spectral data for cyclopentene carboxylates, such as discrepancies in ¹H/¹³C NMR assignments?

A3. Discrepancies often arise from conformational flexibility or solvent effects. To address this:

- Use 2D NMR (HSQC, HMBC) to correlate ambiguous proton-carbon signals. For example, the cyclopentene ring protons (δ 5.5–6.0 ppm) can be differentiated via NOESY to confirm spatial proximity to the Boc group .

- Compare experimental data with DFT-calculated NMR shifts (B3LYP/6-31G* basis set) to validate assignments .

- Employ variable-temperature NMR (–50°C to 50°C) to observe dynamic effects (e.g., ring puckering) that broaden signals at higher temps .

Q. Q4. How can researchers design experiments to elucidate the reaction mechanisms of this compound in ring-opening or functionalization reactions?

A4. Mechanistic studies require:

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated substrates (e.g., CD₃ ester) to identify rate-determining steps .

- Trapping intermediates : Add radical scavengers (TEMPO) or nucleophiles (H₂O/ROH) to detect transient species via LC-MS or in-situ IR .

- Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to map transition states and activation energies for cycloreversion or nucleophilic attacks .

Q. Q5. What methodological strategies address challenges in quantifying trace impurities or diastereomers in synthesized batches of this compound?

A5. Use orthogonal separation and detection methods:

- Chiral HPLC : Utilize polysaccharide-based columns (Chiralpak IA/IB) with hexane/IPA to resolve enantiomers (retention time differences ≥2 min) .

- High-resolution mass spectrometry (HRMS) : Identify impurities via exact mass (<2 ppm error) and isotopic patterns (e.g., Cl/Br adducts) .

- GC-MS headspace analysis : Detect volatile byproducts (e.g., tert-butyl alcohol) formed during Boc deprotection .

Contradiction Analysis and Data Gaps

Q. Q6. How should researchers interpret conflicting data on the compound’s stability in aqueous media, given incomplete decomposition profiles?

A6. Conflicting reports may arise from pH-dependent hydrolysis. Design experiments to:

Q. Q7. What experimental approaches validate the absence of genotoxicity or mutagenicity for this compound, given limited toxicological data?

A7. Follow OECD guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.